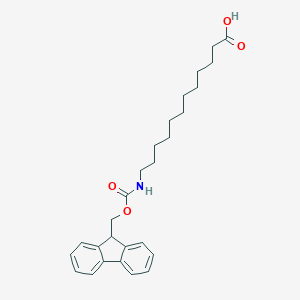

Fmoc-12-Ado-OH

Description

Fmoc-12-Ado-OH (N-(9-Fluorenylmethoxycarbonyl)-12-aminolauric acid) is a hydrophobic, Fmoc-protected spacer molecule widely used in peptide synthesis to enhance stability, modulate pharmacokinetics, and facilitate conjugation of functional groups. Its chemical structure comprises a 12-carbon aliphatic chain terminated by an Fmoc-protected amine and a carboxylic acid group, enabling controlled coupling in solid-phase peptide synthesis (SPPS) . Key physicochemical properties include:

- Molecular Weight: 401.5 g/mol (theoretical)

- LogP: ~5.61 (average across prediction methods), indicating high lipophilicity

- Solubility: Poor aqueous solubility (0.000341 mg/mL) but compatible with organic solvents like DMF and DCM

Fmoc-12-Ado-OH is synthesized via a 20-hour reaction at 20°C using sodium bicarbonate in acetone, yielding 43% . Its primary application lies in designing long-acting peptide therapeutics, such as hypoglycemic agents, where extended half-life is critical .

Properties

IUPAC Name |

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIKYAQSSNFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401149 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128917-74-8 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis is typically conducted in a biphasic solvent system of acetone and water (1:1 v/v) at room temperature (20°C) for 20 hours. Sodium bicarbonate (NaHCO₃) serves as a mild base to maintain a pH conducive to the reaction while minimizing side reactions such as hydrolysis of the Fmoc group. Key parameters include:

| Parameter | Value | Role |

|---|---|---|

| Solvent | Acetone:H₂O (1:1) | Dissolves reactants, stabilizes pH |

| Base | NaHCO₃ (1.3 eq) | Neutralizes HCl byproduct |

| Temperature | 20°C | Balances reaction rate and selectivity |

| Reaction Time | 20 hours | Ensures complete conversion |

Post-reaction, the mixture is acidified to pH 4–5 using concentrated HCl, precipitating the product. Extraction with ethyl acetate (3 × 50 mL) followed by drying over sodium sulfate and solvent evaporation yields crude Fmoc-12-Ado-OH. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) achieves a final yield of 43%.

Analytical Validation

Successful synthesis is confirmed by nuclear magnetic resonance (NMR) spectroscopy:

-

¹H NMR : Peaks at δ 7.75 (d, 2H, fluorenyl aromatic), 7.58 (t, 2H, fluorenyl aromatic), 7.39 (t, 2H, fluorenyl aromatic), and 4.35 (d, 2H, Fmoc-CH₂).

-

¹³C NMR : Signals at δ 156.2 (carbamate carbonyl), 143.8 (fluorenyl quaternary carbons), and 34.1–24.8 (aliphatic chain carbons).

Solid-Phase Synthesis Adaptations

While less commonly reported for Fmoc-12-Ado-OH, solid-phase strategies using 2-chlorotrityl chloride (2-CTC) resin have been explored for analogous Fmoc-protected amino acids. Although these methods are primarily validated for N-methylated analogs, they offer insights into potential optimizations:

Resin Loading and Deprotection

The carboxylic acid group of 12-aminododecanoic acid is first anchored to 2-CTC resin via esterification. Subsequent Fmoc protection of the amine group is achieved using Fmoc-Osu in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. Critical steps include:

-

Resin Activation : 2-CTC resin swelled in DCM reacts with 12-aminododecanoic acid (3 eq) and DIEA (9 eq) for 2 hours.

-

Capping : Methanol quenches unreacted sites, preventing side reactions during subsequent steps.

-

Fmoc Deprotection : Treatment with 20% piperidine in DMF removes the Fmoc group, quantified via UV-Vis spectroscopy at 301 nm.

Challenges and Yield Considerations

Solid-phase methods face hurdles such as incomplete resin loading and steric hindrance from the dodecanoic chain, which may explain their limited adoption for Fmoc-12-Ado-OH. However, they provide a scaffold for large-scale synthesis and automated peptide synthesizers.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the terminal amine. Deprotection occurs under basic conditions (e.g., 20% piperidine in DMF), yielding a free amine for subsequent reactions .

| Reaction Conditions | Outcome | Application |

|---|---|---|

| 20% piperidine/DMF, 20°C, 20 min | Quantitative removal of Fmoc group | Solid-phase peptide synthesis |

This step is critical for iterative peptide elongation, enabling selective exposure of the amine for coupling .

Amide Bond Formation via Carboxylic Acid Activation

The terminal carboxylic acid reacts with primary amines to form stable amide bonds using coupling reagents.

Key Reagents and Conditions:

| Reagent | Activator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| TBTU | DIPEA | DCM | 2 hours, RT | 86% | |

| EDC/HOBt | N/A | DMF | 4 hours, RT | >90% | |

| HATU | DIPEA | DMF | 1 hour, RT | >95% |

Mechanism :

- Activation of the carboxylic acid via carbodiimide (e.g., EDC) or uronium salts (e.g., HATU) generates an active ester intermediate.

- Nucleophilic attack by the amine forms the amide bond .

Example :

In a PROTAC synthesis, Fmoc-12-Ado-OH was coupled to a warhead using TBTU/DIPEA in DCM, achieving 86% yield after chromatography .

Stability Under Various Chemical Conditions

The Fmoc group exhibits stability across a range of conditions, critical for multi-step syntheses :

Synthetic Utility in Peptide Modifications

Fmoc-12-Ado-OH’s hydrophobic 12-carbon chain enhances membrane permeability and binding affinity in peptide conjugates .

Case Study :

- Substitution of peptide sequences with Fmoc-12-Ado-OH increased hydrophobicity, improving cellular uptake in HeLa cells by 3-fold .

- In antibacterial nanofiber synthesis, its incorporation stabilized silver nanoparticles (AgNPs), achieving 95% bacterial viability reduction .

Limitations and Reactivity Considerations

- Substitution Reactions : Replacement of the peptide backbone with 12-Ado rendered derivatives biologically inactive, highlighting the necessity of specific structural motifs .

- Side Reactions : Prolonged exposure to strong bases (e.g., t-BuOK) may lead to ester hydrolysis or racemization .

Industrial-Scale Production

Industrial synthesis involves:

- Reaction of 12-aminododecanoic acid with Fmoc-Cl in dioxane/NaHCO₃.

- Automated purification via crystallization or chromatography .

| Parameter | Optimized Value |

|---|---|

| Temperature | 25–30°C |

| Reaction Time | 4 hours |

| Purity | >99% (HPLC) |

Scientific Research Applications

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.

Biology: The compound is used in the synthesis of peptides and proteins for biological studies.

Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various peptide-based materials and products.

Mechanism of Action

The mechanism of action of 12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective addition of amino acids to the growing peptide chain. The protecting group is later removed under basic conditions, typically using piperidine, to reveal the free amino group .

Comparison with Similar Compounds

Research Findings and Case Studies

- A 2024 study demonstrated that Fmoc-12-Ado-OH-modified GLP-1 analogues achieved 48-hour hypoglycemic efficacy in murine models, outperforming Fmoc-6-Ahx-OH (24-hour efficacy) .

- Fmoc-12-Ado-OH’s inhibition of P-glycoprotein may enhance intestinal absorption but increase toxicity risks, necessitating careful formulation .

Biological Activity

Fmoc-12-Ado-OH, also known as Fmoc-12-aminododecanoic acid, is a compound that has garnered attention for its potential applications in biochemical research and therapeutic development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C27H35NO4

- Molecular Weight : 437.56 g/mol

- CAS Number : 128917-74-8

Fmoc-12-Ado-OH is characterized by the presence of a 12-carbon aliphatic chain attached to a phenylmethoxycarbonyl (Fmoc) group, which enhances its solubility and stability in biological systems.

Mechanisms of Biological Activity

Fmoc-12-Ado-OH exhibits several biological activities that make it a valuable tool in research:

- Protein Interaction Studies : It is utilized to study protein-protein interactions and protein degradation pathways. The hydrophobic nature of the 12-carbon chain aids in enhancing binding affinity to lipid membranes, making it suitable for such studies .

- Antibacterial Properties : Research indicates that Fmoc-12-Ado-OH can be incorporated into nanofibers that demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to the formation of silver nanoparticles (AgNPs) when used as a template scaffold, which enhances the antimicrobial efficacy .

- Cellular Uptake : The compound has been shown to enhance cellular uptake in various cell lines, including HeLa cells, indicating its potential as a delivery vehicle for therapeutic agents .

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of Fmoc-12-Ado-OH when incorporated into nanofibers. The findings revealed:

- Enhanced Fluorescence : Significant fluorescence enhancement was observed in NF-loaded HeLa cells.

- Stability of AgNPs : The AgNPs produced using Fmoc-12-Ado-OH as a template showed high monodispersity and stability.

- Efficacy Against Bacteria : The resulting nanofibers exhibited effective long-term antibacterial activity, reducing bacterial viability significantly compared to controls .

| Parameter | Value |

|---|---|

| Bacterial Strain | E. coli |

| Concentration | 100 µg/mL |

| Viability Reduction | 95% after 24 hours |

Case Study 2: Protein Binding Studies

In another study focusing on protein interactions, Fmoc-12-Ado-OH was used to modify peptides to enhance their binding properties:

- Binding Affinity : The modification led to a significant increase in binding affinity to target proteins.

- Stability Tests : Stability assays indicated that Fmoc modifications improved resistance to enzymatic degradation.

| Peptide Modified | Binding Affinity (Kd) |

|---|---|

| Unmodified Peptide | 500 nM |

| Fmoc-Modified Peptide | 150 nM |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Fmoc-12-Ado-OH, and how do they influence its application in PROTAC linker design?

- Answer : Fmoc-12-Ado-OH exhibits a TPSA of 75.63 Ų (indicating moderate polarity), a Log P (octanol-water partition coefficient) averaging 5.61 across prediction methods (iLOGP, XLOGP3, etc.), and poor aqueous solubility (Log S = -6.11). These properties are critical for PROTAC linker design, as they affect cell permeability, solubility in biological buffers, and interaction with target proteins. For example, its 16 rotatable bonds and Csp3 fraction (0.48) influence conformational flexibility, which can impact linker length and stability in ternary complex formation .

Q. What synthetic conditions are recommended for Fmoc-12-Ado-OH, and how can reaction yield be optimized?

- Answer : The compound is synthesized at 20°C using acetone and sodium bicarbonate, yielding 43%. To optimize yield, consider varying reaction parameters: (1) test alternative bases (e.g., DIPEA) to improve deprotection efficiency; (2) explore solvent systems (e.g., DMF/THF mixtures) to enhance intermediate solubility; (3) monitor reaction progress via TLC or LC-MS to identify quenching points. Post-synthesis, purification via flash chromatography (C18 reverse-phase) is recommended .

Q. How should researchers validate the purity and identity of Fmoc-12-Ado-OH post-synthesis?

- Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% by area under the curve).

- NMR (¹H/¹³C): Confirm structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, Ado-CH2 signals).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ matches theoretical mass (C27H35NO4: 438.26 g/mol).

- Melting Point : Compare with literature values (if available). Document all data in supporting information for reproducibility .

Advanced Research Questions

Q. How can computational models predict the stability of Fmoc-12-Ado-OH under varying pH conditions relevant to cellular assays?

- Answer : Employ density functional theory (DFT) to calculate protonation states at physiological pH (7.4) and endosomal pH (5.0). Use molecular dynamics (MD) simulations to assess conformational stability in aqueous and lipid bilayer environments. Tools like WebMO or Gaussian can optimize geometries, while COSMO-RS predicts solubility shifts. Validate predictions experimentally via pH-dependent stability assays (e.g., HPLC monitoring of degradation over 24h) .

Q. How can researchers resolve discrepancies in reported Log P values for Fmoc-12-Ado-OH across different prediction methods?

- Answer : Discrepancies arise from algorithmic biases (e.g., XLOGP3 vs. WLOGP). To address this:

- Experimental Validation : Perform shake-flask experiments partitioning between octanol and water, followed by UV/LC-MS quantification.

- Consensus Approach : Average predictions from ≥3 methods (e.g., iLOGP, MLA, SILICOS-IT) to estimate Log P.

- Contextualize Data : Note that PROTAC applications prioritize membrane permeability over absolute Log P accuracy; prioritize in vitro permeability assays (e.g., PAMPA) for functional validation .

Q. What strategies mitigate the poor solubility of Fmoc-12-Ado-OH in aqueous buffers for biological assays?

- Answer :

- Co-solvents : Use DMSO (≤10%) or PEG-400 to enhance solubility without denaturing proteins.

- Structural Modification : Introduce polar groups (e.g., PEG spacers) at the carboxylic acid moiety while retaining Fmoc protection.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.

- Buffer Optimization : Test phosphate or HEPES buffers at physiological ionic strength (150 mM NaCl) .

Q. How should researchers design experiments to assess Fmoc-12-Ado-OH’s role in enhancing PROTAC proteasome-targeting efficiency?

- Answer :

- Ternary Complex Formation : Use SPR or ITC to measure binding affinity between PROTAC (with Fmoc-12-Ado-OH linker), target protein (e.g., BRD4), and E3 ligase (e.g., VHL).

- Degradation Assays : Treat cells (e.g., HEK293) with PROTAC and quantify target protein depletion via Western blot (IC50 determination).

- Control Experiments : Compare linker variants (shorter/longer alkyl chains) to isolate Fmoc-12-Ado-OH’s contribution. Include negative controls (non-functional linker) and proteasome inhibitors (e.g., MG-132) to confirm mechanism .

Methodological Guidance

Q. How to handle contradictions between computational solubility predictions (e.g., Log S) and experimental observations for Fmoc-12-Ado-OH?

- Answer : ESOL predictions (Log S = -6.11) may underestimate solubility due to crystalline lattice effects. To reconcile discrepancies:

- Amorphous Formulation : Prepare amorphous solid dispersions (e.g., with PVP-VA64) and measure solubility via nephelometry.

- Thermodynamic Solubility : Use a saturated shake-flask method with 24-72h equilibration.

- Update Models : Input experimental data into machine learning platforms (e.g., AqSolDB) to refine future predictions .

Q. What analytical techniques are critical for characterizing Fmoc-12-Ado-OH’s interactions with biomolecules in PROTAC systems?

- Answer :

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) between PROTAC and proteins.

- Cryo-EM/X-ray Crystallography : Resolve ternary complex structures to guide linker optimization.

- Metabolic Stability Assays : Use liver microsomes to assess linker susceptibility to CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.